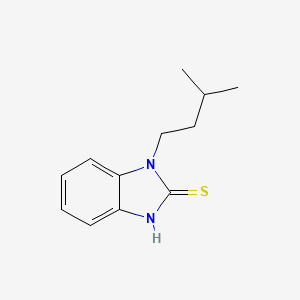

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol

Description

Properties

IUPAC Name |

3-(3-methylbutyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUBBILWOSMHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol typically involves the following steps:

Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carbon disulfide under basic conditions.

Substitution Reaction: The thiol group is introduced at the second position of the benzoimidazole ring using thiourea in the presence of a strong acid like hydrochloric acid.

Alkylation: The final step involves the alkylation of the benzoimidazole ring at the first position with 3-methyl-butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of o-phenylenediamine and thiourea.

Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.

Purification: Purification of the final product through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to form benzoimidazole derivatives using reducing agents such as sodium borohydride.

Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.

Major Products:

Oxidation Products: Disulfides.

Reduction Products: Benzoimidazole derivatives.

Substitution Products: Alkylated benzoimidazoles.

Scientific Research Applications

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.

Medicine: Explored for its potential therapeutic effects, particularly in targeting thiol-containing enzymes.

Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol involves its interaction with thiol-containing biomolecules. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol

- CAS Number : 610275-11-1

- Molecular Formula : C₁₃H₁₆N₂S

- Molecular Weight : 248.34 g/mol (calculated based on substituents and )

- Purity : ≥95% (HPLC)

- Key Features : The compound features a benzimidazole core substituted at the 1-position with a 3-methyl-butyl group and a thiol (-SH) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organic synthesis .

Purification typically involves recrystallization or chromatography .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among benzimidazole derivatives:

Biological Activity

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2S

- Molecular Weight : 220.33 g/mol

The compound contains a thiol group and a 3-methyl-butyl substituent, which contribute to its reactivity and biological profiles. The thiol group allows for interactions with biological thiols, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against Gram-positive and Gram-negative bacteria:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | To be determined | Staphylococcus aureus, Escherichia coli |

| Standard (Ampicillin) | 100 | E. coli |

| Standard (Ciprofloxacin) | 25 | S. typhi |

In vitro studies have shown that compounds related to benzimidazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects is primarily through the formation of disulfide bonds with thiol-containing biomolecules. This interaction can lead to:

- Modulation of Enzyme Activity : By altering the redox state of thiol groups in proteins, the compound can influence enzyme functions.

- Signal Transduction Pathways : The compound may affect signaling cascades by modifying protein interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives:

- Antimicrobial Studies : A comprehensive review highlighted that various benzimidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed MIC values ranging from 12.5 to 250 μg/ml against different pathogens .

- Pharmacological Profiles : Research has documented the anti-inflammatory and analgesic properties of related benzimidazole compounds, suggesting potential therapeutic applications beyond antimicrobial effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the structure significantly impact biological activity. For example, the introduction of different alkyl groups can enhance or diminish antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol, and how can its purity be validated?

- Methodology :

- Route 1 : React o-phenylenediamine derivatives with 3-methylbutyl halides under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core. Introduce the thiol group via nucleophilic substitution using thiourea or potassium thioacetate .

- Route 2 : Modify pre-synthesized benzimidazole precursors (e.g., 2-chlorobenzimidazole) with 3-methylbutylthiol groups using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .

- Purity Validation :

- HPLC : Monitor reaction progress and quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation < 0.4% acceptable) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- FTIR : Confirm the presence of -SH (thiol) stretch (~2550 cm⁻¹) and benzimidazole C=N/C-C stretches (1600–1450 cm⁻¹) .

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.1–7.8 ppm) and 3-methylbutyl chain protons (δ 0.8–1.6 ppm) .

- ¹³C NMR : Verify benzimidazole carbons (δ 110–150 ppm) and thiol-bearing carbon (δ ~170 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in thiol-functionalization steps?

- Methodology :

- Catalyst Screening : Test bases (e.g., K₂CO₃, NaH) and solvents (e.g., MeOH, DMF) to enhance nucleophilic substitution efficiency .

- Computational Design : Use density functional theory (DFT) to model transition states and identify energy barriers for thiol incorporation. ICReDD’s reaction path search methods (quantum chemical calculations) can predict optimal conditions .

- Case Study : achieved 75% yield using K₂CO₃/NaOMe in MeOH, while reported 68% with polyphosphoric acid. Contradictions arise from solvent polarity and protonation effects on intermediates .

Q. What strategies are effective for analyzing this compound’s antimicrobial activity, and how do structural modifications impact efficacy?

- Experimental Design :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- SAR Studies : Compare activity of analogs with varied substituents (e.g., 2-thienylmethyl in vs. phenylthiazole in ). Thiol groups enhance membrane permeability, while bulky 3-methylbutyl chains may reduce solubility .

- Mechanistic Insight : Perform molecular docking to assess binding to bacterial targets (e.g., DNA gyrase). demonstrated benzimidazole-thiol derivatives occupying hydrophobic pockets in enzyme active sites .

Q. How can data discrepancies in spectral or crystallographic analyses be resolved?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.